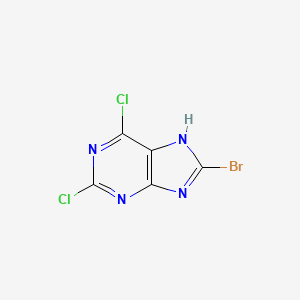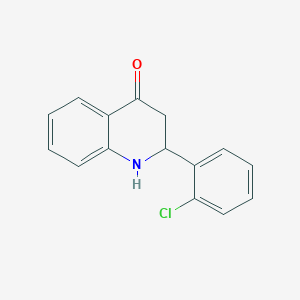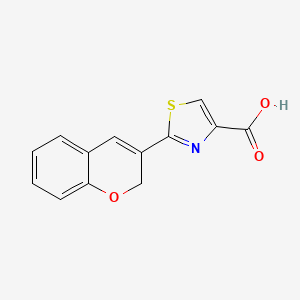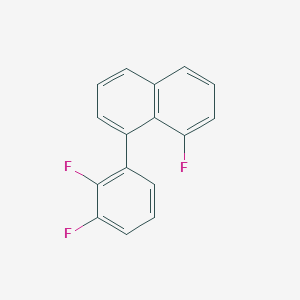![molecular formula C15H20N2O2 B11855046 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 113701-60-3](/img/structure/B11855046.png)
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a synthetic compound with a unique structure that combines elements of isoxazole and isoquinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a nitrile oxide.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.
Formation of the Isoquinoline Ring: This step involves the cyclization of an appropriate precursor, such as a β-phenylethylamine derivative, under acidic or basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the isoquinoline ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Amine derivatives from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Neuropharmacology: The compound is investigated for its effects on the central nervous system, particularly its potential as a neuroprotective agent.
Chemical Biology: It is used as a tool compound to study the structure-activity relationships of isoxazole and isoquinoline derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate the activity of certain receptors, either by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.
Neuroprotection: The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the isoxazole ring.
5-Butoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the isoxazole ring, leading to different chemical properties and biological activities.
6,7,8,9-Tetrahydroisoxazolo[5,4-c]isoquinoline: Lacks the butoxy and methyl groups, resulting in different reactivity and applications.
Uniqueness
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is unique due to the presence of both the isoxazole and isoquinoline rings, as well as the butoxy and methyl groups. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
113701-60-3 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
5-butoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-9-18-14-12-8-6-5-7-11(12)13-10(2)17-19-15(13)16-14/h3-9H2,1-2H3 |
InChI 键 |
CUFKZZBGUCNQSB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)




![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)

![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)
